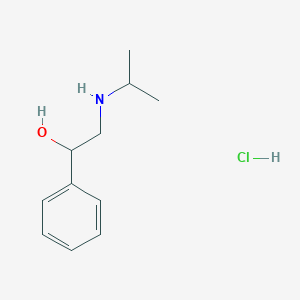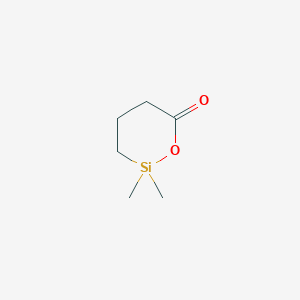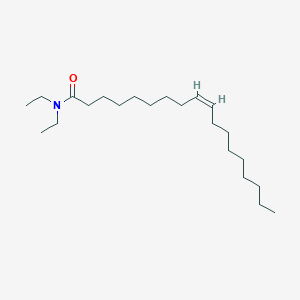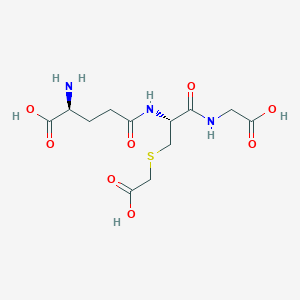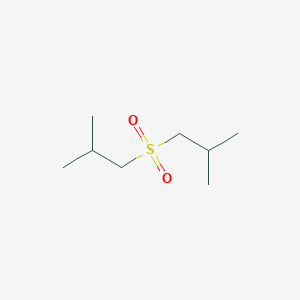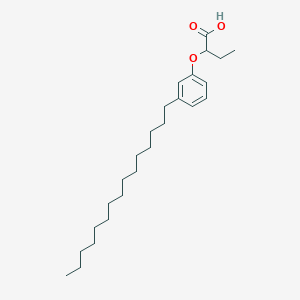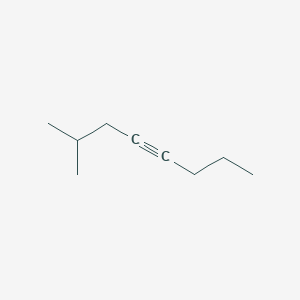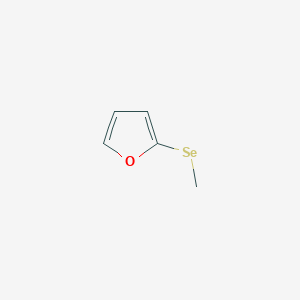![molecular formula C18H24O8P2 B077480 [4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate CAS No. 13425-53-1](/img/structure/B77480.png)
[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate, commonly known as PP2A activator, is a small molecule that plays a vital role in regulating various cellular processes. It is a potential therapeutic target for many diseases, including cancer, neurodegenerative disorders, and viral infections.
Mécanisme D'action
PP2A activator works by activating the protein phosphatase 2A (PP2A) enzyme, which plays a vital role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. PP2A is a tumor suppressor protein that is frequently inactivated in various cancers. PP2A activator binds to the regulatory subunit of PP2A, which stabilizes the enzyme and enhances its activity. This leads to the dephosphorylation of various signaling molecules, including Akt, ERK, and mTOR, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
PP2A activator has various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of toxic protein accumulation in the brain, and the inhibition of viral replication. PP2A activator has also been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects.
Avantages Et Limitations Des Expériences En Laboratoire
PP2A activator has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for PP2A. However, PP2A activator has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
PP2A activator has several potential future directions, including the development of more potent and specific PP2A activators, the investigation of its role in other diseases, and the development of new drug delivery systems to improve its efficacy and reduce its toxicity. PP2A activator may also be used in combination with other drugs to enhance their efficacy and reduce their side effects. Furthermore, the development of new methods for the synthesis of PP2A activator may improve its availability and reduce its cost.
Méthodes De Synthèse
PP2A activator can be synthesized by various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of 4-(4-bromophenyl)hex-3-ene-3-ol with 4-hydroxybenzaldehyde in the presence of a base to form the intermediate compound. The intermediate compound is then treated with triphenylphosphine and diethyl azodicarboxylate to produce the final product, PP2A activator. The enzymatic synthesis method involves the use of enzymes, such as lipases or proteases, to catalyze the reaction between the substrate and the reagent to form the final product.
Applications De Recherche Scientifique
PP2A activator has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. PP2A activator has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects. PP2A activator has also been studied for its potential role in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that PP2A activator can reduce the accumulation of toxic proteins in the brain and improve cognitive function. Furthermore, PP2A activator has been shown to inhibit the replication of various viruses, including HIV, HCV, and SARS-CoV-2.
Propriétés
IUPAC Name |
[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/b18-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLORYLAYLIXTID-ZCXUNETKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\CC)/C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13425-53-1 |
Source


|
| Record name | Fosfestrol [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

